molecular formula C21H23N3O5S B3311785 2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946274-77-7

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B3311785
CAS RN: 946274-77-7
M. Wt: 429.5 g/mol
InChI Key: NZWJVABHRSMITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide, commonly known as PDPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PDPB belongs to the class of sulfonamides and has been found to exhibit promising effects in various biological systems.

Scientific Research Applications

PDPB has been extensively studied for its potential therapeutic applications in various biological systems. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. PDPB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in the development and progression of cancer and inflammation. PDPB has also been found to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.

Mechanism of Action

PDPB exerts its effects by inhibiting the activity of MMPs, which are involved in the breakdown of extracellular matrix (ECM) proteins. MMPs play a crucial role in various biological processes such as tissue remodeling, angiogenesis, and inflammation. PDPB binds to the active site of MMPs and prevents their activity, thereby reducing the breakdown of ECM proteins. This leads to a decrease in inflammation and cancer cell invasion.
Biochemical and Physiological Effects:
PDPB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PDPB has also been found to inhibit the migration and invasion of cancer cells. In addition, PDPB has been shown to protect neurons from oxidative stress-induced damage by reducing the levels of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using PDPB in lab experiments is its specificity towards MMPs. PDPB selectively inhibits the activity of MMPs and does not affect other proteases. This makes it a valuable tool for studying the role of MMPs in various biological processes. However, one of the limitations of using PDPB is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of PDPB. One of the areas of research is the development of PDPB derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of PDPB in various diseases such as cancer, inflammation, and neurodegenerative diseases. Furthermore, the role of PDPB in the regulation of MMPs in various biological processes needs to be further elucidated.
Conclusion:
In conclusion, PDPB is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and neuroprotective effects by inhibiting the activity of MMPs. PDPB has several advantages and limitations for lab experiments and has several future directions for research. Further studies on PDPB can provide valuable insights into the role of MMPs in various biological processes and can lead to the development of novel therapeutics for various diseases.

properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-4-12-29-21-11-9-18(22-23-21)15-6-5-7-16(13-15)24-30(25,26)20-10-8-17(27-2)14-19(20)28-3/h5-11,13-14,24H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWJVABHRSMITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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